

Spectroscopic Scrutiny: A Comparative NMR Analysis of 2,3-Dichloroquinoline

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Compound of Interest

Compound Name: 2,3-Dichloroquinoline

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A detailed examination of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **2,3-dichloroquinoline** is presented, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis with related quinoline derivatives, detailed experimental protocols, and a visual representation of the analytical workflow.

Nuclear Magnetic Resonance spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. For substituted quinolines, a class of compounds with significant biological and pharmaceutical relevance, NMR provides critical insights into the substitution pattern and electronic environment of the molecule. This guide focuses on the NMR analysis of **2,3-dichloroquinoline**, a halogenated derivative of quinoline.

Comparative ^1H NMR Data

The ^1H NMR spectrum of **2,3-dichloroquinoline** in deuterated chloroform (CDCl_3) reveals characteristic signals for the protons on the quinoline ring system. The introduction of two chlorine atoms at the 2- and 3-positions significantly influences the chemical shifts of the remaining protons, particularly in the pyridine ring. A detailed summary of the experimental ^1H NMR data for **2,3-dichloroquinoline** is provided below, alongside data for the related compounds 2-chloroquinoline and 2,4-dichloroquinoline for comparative purposes.

Proton	2,3-Dichloroquinoline Chemical Shift (δ , ppm) and Coupling Constant (J, Hz)	2-Chloroquinoline Chemical Shift (δ , ppm)	2,4-Dichloroquinoline Chemical Shift (δ , ppm)
H-4	8.23 (s)	8.03 (d, $J=8.5$ Hz)	-
H-5	8.01 (d, $J=8.4$ Hz)	7.80 (d, $J=8.2$ Hz)	8.15 (d, $J=8.7$ Hz)
H-6	7.78-7.71 (m)	7.60 (ddd, $J=8.4, 6.9, 1.5$ Hz)	7.65 (ddd, $J=8.7, 7.0, 1.4$ Hz)
H-7	7.78-7.71 (m)	7.75 (ddd, $J=8.2, 6.9, 1.3$ Hz)	7.85 (ddd, $J=8.5, 7.0, 1.5$ Hz)
H-8	7.58 (dt, $J=7.2, 1.2$ Hz)	8.15 (d, $J=8.5$ Hz)	8.05 (d, $J=8.5$ Hz)
H-3	-	7.35 (d, $J=8.5$ Hz)	7.50 (s)

Note: Data for **2,3-dichloroquinoline** was obtained from a study by Sabol et al. Data for 2-chloroquinoline and 2,4-dichloroquinoline is sourced from publicly available spectral databases for comparative purposes. The multiplicity of the signals is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).

Comparative ^{13}C NMR Data

While experimental ^{13}C NMR data for **2,3-dichloroquinoline** was not readily available in the surveyed literature, a comparative analysis with 2-chloroquinoline and 2,4-dichloroquinoline provides valuable insight into the expected chemical shifts. The electronegative chlorine atoms are expected to significantly deshield the carbons to which they are attached (C-2 and C-3).

Carbon	2-Chloroquinoline Chemical Shift (δ, ppm)	2,4-Dichloroquinoline Chemical Shift (δ, ppm)
C-2	151.8	151.2
C-3	122.1	124.5
C-4	139.5	143.6
C-4a	127.4	125.1
C-5	129.2	129.8
C-6	127.5	128.2
C-7	129.9	131.5
C-8	127.8	129.4
C-8a	148.1	147.9

Note: The absence of experimental ¹³C NMR data for **2,3-dichloroquinoline** necessitates this comparative approach. The provided data for related compounds serves as a predictive guide.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives is outlined below.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
- For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.
- Ensure the sample is fully dissolved by gentle vortexing or inversion.

2. NMR Data Acquisition:

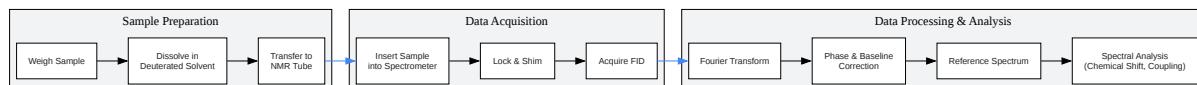
- The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.
- The spectrometer is locked to the deuterium signal of the solvent.
- Shimming of the magnetic field is performed to optimize its homogeneity and improve spectral resolution.
- For ¹H NMR, standard acquisition parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled pulse program is commonly used. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 or more) due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

- The acquired Free Induction Decay (FID) is converted to a spectrum using a Fourier Transform (FT).
- Phase correction is applied to ensure all peaks are in the absorptive mode.
- Baseline correction is performed to obtain a flat baseline.
- The chemical shifts are referenced to the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the NMR analysis of **2,3-dichloroquinoline**.

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Caption: Experimental workflow for NMR analysis.

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